

# 5-(2-Methoxyethoxy)picolinic Acid: A Technical Guide to Enhanced Chelation

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## Compound of Interest

Compound Name: 5-(2-Methoxyethoxy)picolinic acid

CAS No.: 1262860-54-7

Cat. No.: B2962999

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## Part 1: Chemical Identity & Strategic Rationale

**5-(2-Methoxyethoxy)picolinic acid** is a functionalized derivative of pyridine-2-carboxylic acid. While unsubstituted picolinic acid is a ubiquitous bidentate chelator, its metal complexes often suffer from poor lipophilicity-solubility balance, limiting their bioavailability in drug development.

The introduction of the 5-(2-methoxyethoxy) substituent serves three critical engineering functions:

- **Solubility Modulation:** The ethylene glycol ether moiety acts as a short "PEGylation," significantly enhancing aqueous solubility of the free ligand and its metal complexes without compromising membrane permeability.
- **Electronic Tuning:** The electron-donating alkoxy group at the C5 position increases the electron density on the pyridine nitrogen, potentially increasing the stability constant ( ) of metal complexes compared to the parent picolinic acid.

- Steric Steering: The tail provides a steric bulk that can direct crystal packing or prevent the formation of insoluble polymeric metal networks.

## Chemical Structure & Properties

Property	Specification
IUPAC Name	5-(2-methoxyethoxy)pyridine-2-carboxylic acid
Molecular Formula	C <sub>9</sub> H <sub>11</sub> NO <sub>4</sub>
Molecular Weight	197.19 g/mol
Chelating Motif	N,O-bidentate (Pyridine N + Carboxylate O)
pKa Values (Est.)	pKa <sub>1</sub> ~1.0 (Pyridine H <sup>+</sup> ), pKa <sub>2</sub> ~5.3 (Carboxyl)
Primary Applications	Insulin-mimetic Vanadium complexes, Radiopharmaceutical bifunctional chelators, Zinc ionophores.[1]

## Part 2: Synthesis & Manufacturing Protocols

High-purity synthesis is required to avoid contamination with 5-hydroxypicolinic acid, which competes for metal binding. The following protocol is an optimized alkylation route adapted for high yield and purity.

### Reagents Required[2][3][4][5][6]

- Precursor: Methyl 5-hydroxypicolinate (CAS: 29082-92-6)
- Alkylating Agent: 1-Bromo-2-methoxyethane (CAS: 6482-24-2)
- Base: Potassium Carbonate (anhydrous)
- Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile
- Hydrolysis: Lithium Hydroxide (LiOH), THF, Water

## Step-by-Step Synthetic Workflow

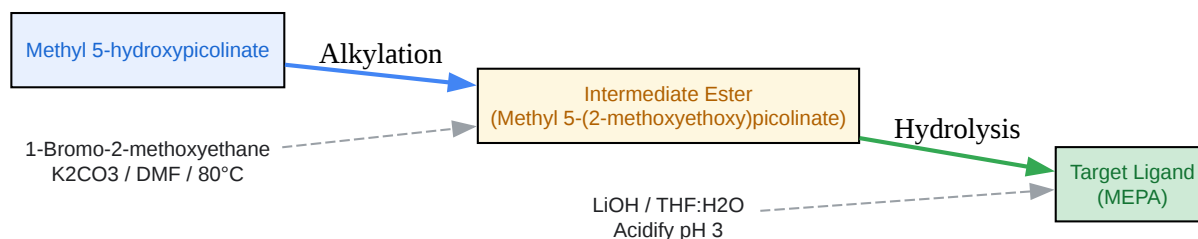
## Phase 1: Etherification (Williamson Ether Synthesis)

- Dissolution: Dissolve 10.0 mmol of Methyl 5-hydroxypicolinate in 20 mL of anhydrous DMF under an inert atmosphere ( ).
- Deprotonation: Add 15.0 mmol of anhydrous . Stir at room temperature for 30 minutes to generate the phenoxide anion.
- Alkylation: Dropwise add 12.0 mmol of 1-Bromo-2-methoxyethane.
- Reaction: Heat the mixture to 80°C for 12 hours. Monitor via TLC (SiO<sub>2</sub>, 50% EtOAc/Hexanes) until the starting phenol is consumed.
- Workup: Pour reaction mixture into 100 mL ice water. Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over , and concentrate.

## Phase 2: Saponification

- Hydrolysis: Dissolve the crude ester in a 1:1 mixture of THF/Water (20 mL). Add 20.0 mmol LiOH.
- Completion: Stir at ambient temperature for 4 hours.
- Isolation: Acidify carefully with 1M HCl to pH 3.0. The product, **5-(2-Methoxyethoxy)picolinic acid**, will precipitate or can be extracted into DCM. Recrystallize from Ethanol/Water.

## Synthesis Logic Diagram



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Figure 1: Two-step synthetic pathway ensuring protection of the carboxylate group during the etherification of the 5-hydroxyl position.

## Part 3: Coordination Chemistry & Applications[6][7]

### Insulin-Mimetic Vanadium Complexes

Picolinate derivatives are "privileged structures" in the design of insulin-enhancing vanadium compounds. The complex Bis(5-(2-methoxyethoxy)picolinato)oxovanadium(IV) is designed to improve upon the bioavailability of the standard Vanadyl Picolinate ( ).

**Mechanism of Action:** The complex serves as a prodrug. Upon oral administration, the lipophilic ligand facilitates transport of the Vanadium(IV) ion across the gastrointestinal membrane. Once in the bloodstream, the ligand exchanges with serum proteins (transferrin), delivering vanadium to cells where it inhibits protein tyrosine phosphatase 1B (PTP1B), thereby enhancing insulin receptor phosphorylation.

**Preparation Protocol (Vanadyl Complex):**

- **Ligand Solution:** Dissolve 2.0 mmol of MEPA in 10 mL water (neutralize with NaOH to pH 7).
- **Metal Addition:** Dissolve 1.0 mmol of Vanadyl Sulfate ( ) in 5 mL water.
- **Complexation:** Add the vanadyl solution dropwise to the ligand solution. The solution will turn blue-green.

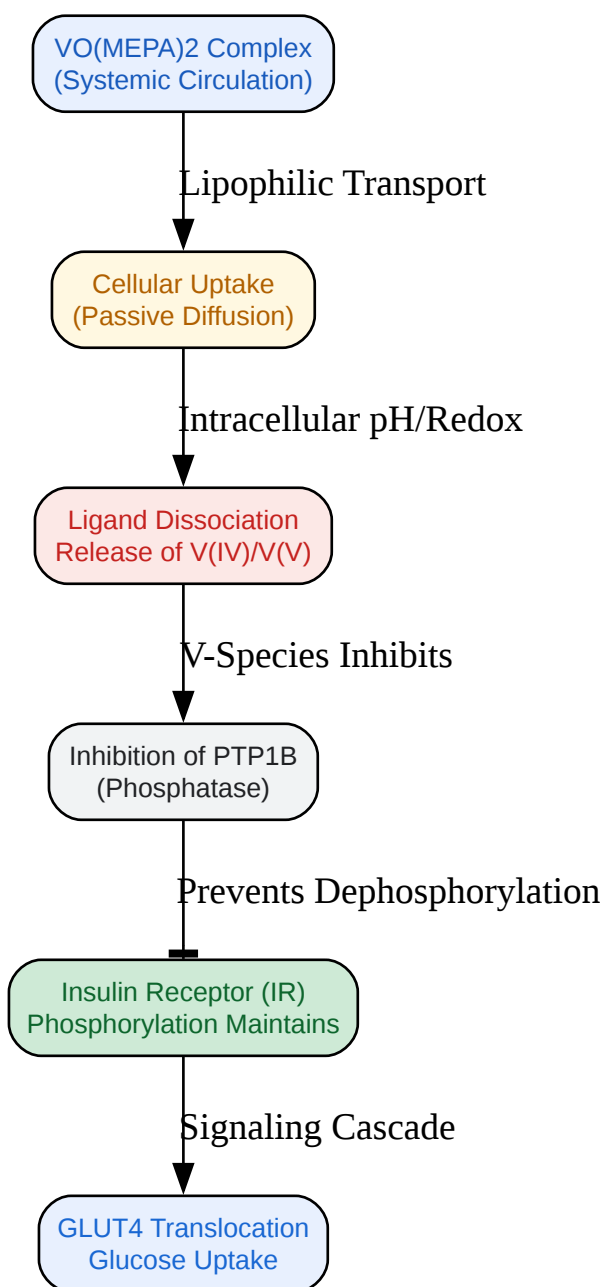
- Crystallization: Stir for 2 hours. Slow evaporation yields neutral complex crystals:

## Radiopharmaceutical Bifunctional Chelators

In nuclear medicine, this molecule acts as a "capping ligand" or a building block for octadentate chelators (e.g., bispidine derivatives) used with isotopes like Indium-111 or Lutetium-177.

- Role: The picolinate N-O donor set provides rapid kinetics for metal binding.
- Advantage: The methoxyethoxy tail reduces the lipophilicity of the final radiotracer, promoting renal excretion of non-targeted radiation and reducing liver background signal.

## Signaling Pathway: Vanadium Insulin Mimicry[5]



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Figure 2: Mechanism of action for MEPA-Vanadium complexes in enhancing insulin sensitivity via PTP1B inhibition.

## Part 4: Analytical Characterization Data

To validate the synthesis and complexation, the following analytical benchmarks must be met.

Technique	Expected Signal / Result	Interpretation
$^1\text{H}$ NMR (DMSO- $d_6$ )	$\delta$ 8.5 (d, H6), $\delta$ 7.5 (d, H3), $\delta$ 7.4 (dd, H4)	Confirm pyridine substitution pattern.
$^1\text{H}$ NMR (Tail)	$\delta$ 4.2 (t, -OCH <sub>2</sub> -), $\delta$ 3.7 (t, -CH <sub>2</sub> O-), $\delta$ 3.3 (s, -OCH <sub>3</sub> )	Confirms intact methoxyethoxy tail.
IR Spectroscopy	1650-1600 $\text{cm}^{-1}$ (C=O stretch)	Carboxylate coordination shift (vs free acid).
Mass Spectrometry	$[\text{M}+\text{H}]^+ = 198.07 \text{ m/z}$	Confirms molecular identity.
Elemental Analysis	C: 54.8%, H: 5.6%, N: 7.1%	Purity verification (>99% required).

## Part 5: Safety & Handling

- Toxicity: Picolinic acid derivatives are generally low toxicity, but vanadium complexes can be toxic at high doses. Handle all metal complexes as potential cytotoxic agents.
- Stability: The free acid is stable at room temperature. The ether linkage is robust against physiological hydrolysis, unlike ester-linked prodrugs.

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